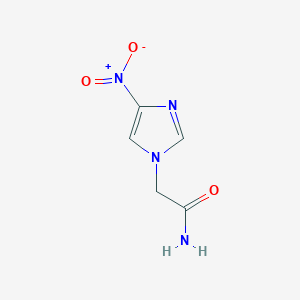

2-(4-nitro-1H-imidazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-nitro-1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . This compound is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to an acetamide group. It is primarily used in biochemical research, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of heterocyclic aromatic compounds and one-pot reduction followed by imidazole cyclization .

化学反応の分析

Types of Reactions

2-(4-nitro-1H-imidazol-1-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reagents like iron powder and ammonium chloride.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Iron powder, ammonium chloride, and hydrogen gas.

Substitution: Halogenated compounds and strong bases.

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

科学的研究の応用

Cancer Therapy

Mechanism of Action:

Nitroimidazoles, including 2-(4-nitro-1H-imidazol-1-yl)acetamide, are known for their ability to selectively target hypoxic tumor cells. This selectivity arises from their preferential accumulation in low oxygen environments, making them effective agents in cancer treatment.

Case Studies:

- A study demonstrated that derivatives of nitroimidazoles exhibit significant cytotoxicity against various cancer cell lines, including colon and breast cancers. The compounds were shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Another research focused on the synthesis of hybrid compounds incorporating the nitroimidazole structure, which were evaluated for their anticancer activity. These compounds displayed promising results in inhibiting cell proliferation and inducing cell death in tumor models .

Data Table: Anticancer Activity of Nitroimidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 5.2 | Apoptosis induction |

| 4-nitroimidazole derivative | MCF-7 | 3.8 | Cell cycle arrest |

| Hybrid nitroimidazole compound | HeLa | 4.5 | DNA damage |

Antimicrobial Activity

Broad-Spectrum Efficacy:

The compound has been evaluated for its antimicrobial properties against various pathogens, including bacteria and protozoa.

Case Studies:

- In vitro studies indicated that nitroimidazole derivatives possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed lower toxicity to mammalian cells compared to traditional treatments like benznidazole .

- Another research highlighted the potential of these compounds as effective agents against Mycobacterium tuberculosis, with several derivatives demonstrating notable antitubercular activity .

Data Table: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity Index |

|---|---|---|---|

| This compound | Trypanosoma cruzi | 0.5 µM | 150 |

| Nitroimidazole derivative | Mycobacterium tuberculosis | 0.8 µM | 120 |

Imaging Techniques

Radiopharmaceutical Applications:

The nitroimidazole moiety is utilized in the development of radiotracers for Positron Emission Tomography (PET), particularly for imaging tumor hypoxia.

Case Studies:

- Research has shown that radiolabeled nitroimidazoles can serve as effective tracers for detecting hypoxic regions in tumors, aiding in therapeutic planning and prognostic evaluations .

- A novel PET tracer based on a nitroimidazole derivative was developed, demonstrating enhanced imaging capabilities compared to existing tracers like [18F]FMISO, particularly in terms of lipophilicity and ease of synthesis .

Data Table: Imaging Applications of Nitroimidazole Derivatives

| Radiotracer Name | Application | Clinical Trials |

|---|---|---|

| [18F]FBNA | Tumor hypoxia imaging | Ongoing (NCT05246475) |

| [18F]EF5 | Hypoxic volume assessment | Completed (NCT04001023) |

作用機序

The mechanism of action of 2-(4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antitumor effects . The imidazole ring can also interact with enzymes and proteins, affecting their function and activity .

類似化合物との比較

2-(4-nitro-1H-imidazol-1-yl)acetamide can be compared with other imidazole derivatives, such as:

Metronidazole: Known for its antibacterial and antiprotozoal activities.

Tinidazole: Used for its antiprotozoal and antibacterial properties.

Ornidazole: Another imidazole derivative with similar applications.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential for diverse applications in research and industry.

生物活性

2-(4-nitro-1H-imidazol-1-yl)acetamide is a compound characterized by its imidazole ring structure, which includes a nitro group and an acetamide moiety. This chemical has garnered attention for its potential applications in medicinal chemistry, particularly in oncology as a radiotracer for imaging hypoxic tissues. The unique structural features of this compound contribute to its biological activity, making it a subject of various studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the nitro group enhances the compound's reactivity and interaction with biological targets, while the acetamide group contributes to its solubility and stability.

Biological Activity Overview

This compound exhibits significant biological activities, particularly as an anticancer agent. Its derivatives have been shown to selectively target hypoxic tumor environments, which are common in various cancers.

Key Findings:

- Hypoxic Tumor Targeting : The compound has been studied for its ability to accumulate in hypoxic tumor cells. For example, the derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide demonstrated enhanced uptake in gastric cancer cell lines under low oxygen conditions.

- Radiotracer Applications : This compound's derivatives are being explored as radiotracers for positron emission tomography (PET), allowing for non-invasive imaging of tumors.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vitro Studies : Research has shown that compounds similar to this compound demonstrate significant antiparasitic activity against Trypanosoma cruzi, with IC50 values ranging from 28 nM to 3.72 μM without causing toxicity to host cells .

- In Vivo Efficacy : In animal models, treatment with certain nitroimidazole derivatives resulted in a rapid decrease in peripheral parasite levels and increased immune response, indicating potential therapeutic benefits against Chagas disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | N/A | Targets hypoxic tumor environments |

| N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | Antiparasitic | 0.028 - 3.72 | Effective against Trypanosoma cruzi |

| N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | Imaging agent | N/A | PET radiotracer for tumor hypoxia |

The mechanism by which this compound exerts its biological effects is primarily through selective accumulation in hypoxic tissues. This selectivity is crucial for enhancing the efficacy of therapeutic agents while minimizing side effects on healthy tissues.

特性

IUPAC Name |

2-(4-nitroimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-4(10)1-8-2-5(7-3-8)9(11)12/h2-3H,1H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAIQWLGIACFPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。